molecular formula C14H10ClFO3 B6406602 5-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid CAS No. 1262009-76-6

5-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid

Cat. No.: B6406602
CAS No.: 1262009-76-6
M. Wt: 280.68 g/mol
InChI Key: XXVXGLZFXZBWTD-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and methoxy group on the phenyl ring and a fluorine atom on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a methoxy-substituted phenyl ring followed by the introduction of a fluorine atom on the benzoic acid ring. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The fluorine atom can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a fluorobenzoic acid moiety.

    5-Chloro-2-methoxynicotinic acid: Contains a nicotinic acid group with similar chloro and methoxy substitutions.

    2-Chloro-5-methylphenylboronic acid: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

5-(2-Chloro-5-methoxyphenyl)-2-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a benzoic acid moiety. This combination can impart distinct chemical and biological properties, making it valuable for specific applications where stability, bioavailability, and reactivity are crucial.

Properties

IUPAC Name

5-(2-chloro-5-methoxyphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-9-3-4-12(15)10(7-9)8-2-5-13(16)11(6-8)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVXGLZFXZBWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691022
Record name 2'-Chloro-4-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262009-76-6
Record name 2'-Chloro-4-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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